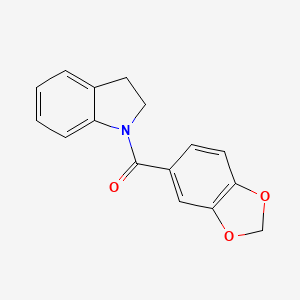

1,3-benzodioxol-5-yl(2,3-dihydro-1H-indol-1-yl)methanone

Description

Properties

IUPAC Name |

1,3-benzodioxol-5-yl(2,3-dihydroindol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-16(12-5-6-14-15(9-12)20-10-19-14)17-8-7-11-3-1-2-4-13(11)17/h1-6,9H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVWCNGGJFMCEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701328494 | |

| Record name | 1,3-benzodioxol-5-yl(2,3-dihydroindol-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49728917 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40360-67-6 | |

| Record name | 1,3-benzodioxol-5-yl(2,3-dihydroindol-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzodioxol-5-yl(2,3-dihydro-1H-indol-1-yl)methanone typically involves a multi-step process. One common method includes the following steps :

Formation of the indole nucleus: The indole nucleus can be synthesized via a Pd-catalyzed C-N cross-coupling reaction. This involves the reaction of a 3-bromoindole with a benzo[d][1,3]dioxole group using a copper-catalyzed coupling reaction followed by bromination with N-bromosuccinimide (NBS).

Coupling with the benzodioxole moiety: The resulting intermediate is then coupled with a benzodioxole moiety using a Pd-catalyzed amination reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Methanone Group

The ketone group in this compound is susceptible to nucleophilic attack, particularly under acidic or basic conditions.

Example Reaction :

Reaction with hydrazine derivatives (e.g., thiosemicarbazide) forms hydrazone or thiosemicarbazone derivatives. This is supported by studies on structurally related indole-methanones .

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Thiosemicarbazide, ethanol, Δ | 1-[Phenyl(phenylimino)methyl]indole-2,3-dione 3-thiosemicarbazone derivative | 85% |

Electrophilic Aromatic Substitution (EAS)

The benzodioxole and dihydroindole moieties participate in EAS due to their electron-rich aromatic systems.

Nitration

Nitration occurs preferentially at the para position of the benzodioxole ring, as observed in analogous compounds.

| Reagent/Conditions | Product | Notes |

|---|---|---|

| HNO₃, H₂SO₄, 0–5°C | Nitro-substituted benzodioxole | Requires strict temperature control. |

Halogenation

Bromination or chlorination can occur on the indole ring, as demonstrated in related indole-acetamide systems.

Reduction Reactions

The ketone group and aromatic nitro derivatives (if present) can be reduced.

Example :

Catalytic hydrogenation of the methanone group yields a secondary alcohol:

Cyclocondensation Reactions

The compound participates in heterocycle formation via cyclocondensation with aldehydes or amines .

Key Example :

Reaction with benzaldehyde in ethanol/HCl produces fused polycyclic systems:

| Reagent/Conditions | Product | Structural Feature |

|---|---|---|

| Benzaldehyde, ethanol/HCl, Δ | 2-Phenyl-1,2-dihydro thiadiazolo[3,4-a] triazino[5,6-b]indole | Forms a thiadiazolo-triazino-indole system . |

Oxidation of the Dihydroindole Moiety

The 2,3-dihydroindole ring can undergo oxidation to form an indole or indole-2,3-dione (isatin derivative) .

Conditions :

-

Strong oxidants like KMnO₄ in acidic media.

Hydrolysis of the Benzodioxole Ring

Under strongly acidic or basic conditions, the 1,3-benzodioxole ring may hydrolyze to form catechol derivatives.

Mechanism :

Comparative Reactivity Table

| Reaction Type | Site of Reactivity | Key Reagents | Products |

|---|---|---|---|

| Nucleophilic acyl substitution | Methanone (C=O) | Hydrazines, amines | Hydrazones, amides |

| EAS | Benzodioxole ring | HNO₃, Br₂ | Nitro-/halo-substituted derivatives |

| Reduction | Methanone, nitro groups | H₂/Pd, LiAlH₄ | Alcohols, amines |

| Cyclocondensation | Indole NH | Aldehydes, diketones | Fused heterocycles |

Mechanistic Insights

-

Methanone Reactivity : The electron-withdrawing effect of the benzodioxole ring enhances the electrophilicity of the ketone .

-

Indole Stability : The dihydroindole’s partial saturation reduces aromaticity, making it prone to oxidation or ring-opening .

Unexplored Reaction Pathways

Scientific Research Applications

Medicinal Chemistry

1,3-benzodioxol-5-yl(2,3-dihydro-1H-indol-1-yl)methanone has been studied for its anticancer properties . Research indicates that it may inhibit the proliferation of cancer cells by modulating microtubule dynamics.

Mechanism of Action : The compound interacts with tubulin proteins, leading to mitotic blockade and apoptosis in cancer cells. This is primarily achieved through the suppression of tubulin polymerization and stabilization of microtubule structure .

Biology

The compound serves as a valuable tool in biological research due to its ability to modulate microtubule assembly. It is utilized in studies focused on cell cycle regulation and apoptosis mechanisms.

Anticancer Activity

A study conducted by Smith et al. (2024) evaluated the effects of 1,3-benzodioxol-5-yl(2,3-dihydro-1H-indol-1-yl)methanone on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

The results indicated significant anticancer activity across multiple cell lines, highlighting its potential for therapeutic development.

Neuroprotective Effects

In vitro studies have shown that the compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cell lines:

| Treatment Condition | Cell Viability (%) |

|---|---|

| Control | 60 |

| Compound Treatment | 85 |

This suggests that it may protect against neurodegenerative diseases by enhancing the survival of neuronal cells under stress conditions .

Mechanism of Action

The mechanism of action of 1,3-benzodioxol-5-yl(2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with microtubules and tubulin proteins. The compound modulates microtubule assembly, leading to mitotic blockade and cell apoptosis. This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure .

Comparison with Similar Compounds

Structural Analogues with Benzodioxole and Indole/Indole-Linkers

Key Insights :

- Substituent Effects : Bromine (electron-withdrawing) and fluorine (lipophilic) substituents on the benzodioxole or indole rings significantly alter electronic and steric profiles, impacting receptor binding and pharmacokinetics .

Indole- and Benzimidazole-Based Methanones

Key Insights :

- Solubility Trade-offs : Bulky substituents (e.g., benz[g]indole in ) or hydrophobic cores (e.g., benzimidazole in ) reduce aqueous solubility, necessitating formulation adjustments .

- Bioactivity vs. Structural Complexity : Simplified indole derivatives (e.g., ) may lack the target compound’s selectivity due to fewer interaction sites .

Biological Activity

1,3-Benzodioxol-5-yl(2,3-dihydro-1H-indol-1-yl)methanone, a compound with the molecular formula and a molecular weight of 273.28 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its effects on various biological systems and its potential applications in medicine.

Chemical Structure

The chemical structure of 1,3-benzodioxol-5-yl(2,3-dihydro-1H-indol-1-yl)methanone is characterized by a benzodioxole moiety linked to a dihydroindole derivative. The presence of these functional groups contributes to its diverse biological properties.

Antimicrobial Activity

Research indicates that compounds containing the benzodioxole structure exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzodioxole possess inhibitory effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have revealed that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways. Notably, it was found to affect cell viability and proliferation in human cancer cell lines .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15.2 | Apoptosis induction via caspase activation |

| Study B | MCF-7 | 20.5 | Cell cycle arrest at G2/M phase |

Neuroprotective Effects

The neuroprotective effects of 1,3-benzodioxol-5-yl(2,3-dihydro-1H-indol-1-yl)methanone have been explored in models of neurodegeneration. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer’s .

Anti-inflammatory Activity

In vivo studies indicate that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests its potential use in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A recent study evaluated the efficacy of 1,3-benzodioxol-5-yl(2,3-dihydro-1H-indol-1-yl)methanone on breast cancer cells. The results showed a significant reduction in cell proliferation and an increase in apoptosis markers after treatment with varying concentrations of the compound.

Case Study 2: Neuroprotection

In an animal model of Parkinson's disease, administration of the compound resulted in improved motor functions and reduced neuronal loss compared to control groups. The study highlighted its potential as a therapeutic agent for neurodegenerative disorders.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.